(1R,3S)-3-methylcyclopentan-1-ol

Stereoselective Synthesis Asymmetric Reduction Chiral Building Blocks

(1R,3S)-3-Methylcyclopentan-1-ol is a chiral secondary alcohol with a cyclopentane backbone, bearing a hydroxyl group at C1 and a methyl group at C3 in a cis relative orientation. Its stereochemical definition – (1R,3S) – imparts unique three-dimensional characteristics that distinguish it from its enantiomer (1S,3R) and trans diastereomers.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Cat. No. B12973415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-methylcyclopentan-1-ol
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CCC(C1)O
InChIInChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6+/m0/s1
InChIKeyVEALHWXMCIRWGC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Methylcyclopentan-1-ol – Key Physicochemical and Chiral Properties for Research Procurement


(1R,3S)-3-Methylcyclopentan-1-ol is a chiral secondary alcohol with a cyclopentane backbone, bearing a hydroxyl group at C1 and a methyl group at C3 in a cis relative orientation . Its stereochemical definition – (1R,3S) – imparts unique three-dimensional characteristics that distinguish it from its enantiomer (1S,3R) and trans diastereomers. The compound is typically supplied as a high-purity (>95%) colorless liquid with a density of 0.91 g/mL and a boiling point of 149–150 °C . Its molecular formula is C₆H₁₂O with a molecular weight of 100.16 g/mol .

Why Generic 3-Methylcyclopentanol Mixtures Cannot Substitute for (1R,3S)-3-Methylcyclopentan-1-ol in Chiral Applications


The commercially available mixture of 3-methylcyclopentanol isomers (CAS 18729-48-1) comprises multiple stereoisomers, including the (1R,3S) and (1S,3R) enantiomers of the cis diastereomer as well as the trans diastereomers [1]. Substituting this racemic or diastereomeric mixture for the pure (1R,3S) enantiomer can compromise stereochemical integrity in asymmetric synthesis, chiral resolution, and enantioselective catalysis, as demonstrated by the disparate reactivity of methylcyclopentanol isomers in dehydrogenation and reduction [2] [3]. Procurement of the single stereoisomer is essential for applications where chirality dictates biological activity, material properties, or synthetic outcome.

Quantitative Differentiation of (1R,3S)-3-Methylcyclopentan-1-ol from Related Stereoisomers and Analogs


Diastereoselective Reduction: Cis:Trans Ratio of 60:40

Reduction of 3-methylcyclopentanone with lithium aluminum hydride (LiAlH₄) yields a product mixture containing 60% cis-3-methylcyclopentanol and 40% trans-3-methylcyclopentanol [1]. This 1.5:1 diastereomeric ratio directly impacts the availability of the (1R,3S) stereoisomer: since the (1R,3S) configuration corresponds to the cis diastereomer, synthetic routes that proceed through ketone reduction will afford the desired stereoisomer only as part of this mixture, necessitating additional purification or chiral resolution steps.

Stereoselective Synthesis Asymmetric Reduction Chiral Building Blocks

Catalytic Dehydrogenation: 3-Methylcyclopentanol Reacts Significantly Faster than 2-Methylcyclopentanol

In a fixed-bed reactor with a CuO-based catalyst, 3-methylcyclopentanol undergoes dehydrogenation at a rate significantly higher than that of its positional isomer 2-methylcyclopentanol, with near-quantitative conversion to 3-methylcyclopentanone [1]. This reactivity difference is crucial for controlling impurity profiles in cyclohexanone-derived ε-caprolactam production, where methylcyclopentanols are common impurities.

Heterogeneous Catalysis Dehydrogenation Process Impurities

Enantiopure (R)-3-Methylcyclopentanol as a Direct Precursor to Chiral Cycloolefins

U.S. Patent 5,516,953 describes the use of (R)-3-methylcyclopentanol in a two-step sequence (acetoxylation followed by pyrolysis at 530 °C) to produce enantiopure (+)-(R)-3-methylcyclopentene and 4-methylcyclopentene in a 3:2 ratio [1]. Prior to this invention, 3-methylcyclopentene could not be prepared with high optical purity, underscoring the value of a defined stereoisomer as a chiral precursor.

Chiral Synthesis Metathesis Pharmaceutical Intermediates

Analytical Distinction: ¹³C NMR Chemical Shift Fingerprints for cis- vs. trans-3-Methylcyclopentanol

High-resolution ¹³C NMR spectra for cis-3-methylcyclopentanol (CAS 5631-24-3) and trans-3-methylcyclopentanol (CAS 5590-95-4) are available from the SDBS database [1] [2]. These spectral fingerprints enable unambiguous identification and purity assessment of the cis diastereomer, which encompasses the (1R,3S) stereoisomer.

Spectral Identification Quality Control NMR Spectroscopy

Optimal Application Domains for (1R,3S)-3-Methylcyclopentan-1-ol Based on Comparative Evidence


Asymmetric Synthesis of Chiral Cyclopentane-Based Pharmaceuticals and Agrochemicals

The (1R,3S) stereoisomer serves as a defined chiral building block for constructing enantiopure cyclopentane rings, a common motif in bioactive molecules. The 60:40 cis preference in ketone reductions [1] and the demonstrated use of a single enantiomer in cycloolefin synthesis [2] support its role in stereoselective routes.

Development and Optimization of Catalytic Dehydrogenation Processes

The distinct dehydrogenation kinetics of 3-methylcyclopentanol compared to its 2-methyl isomer [3] make it a valuable probe for studying catalyst selectivity and for calibrating impurity management strategies in cyclohexanol-to-cyclohexanone production lines.

Calibration and Validation of Chiral Analytical Methods

The availability of pure (1R,3S)-3-methylcyclopentan-1-ol, supported by distinct NMR fingerprints [4] [5], allows its use as a reference standard for chiral GC, HPLC, or NMR methods aimed at quantifying enantiomeric excess in synthetic mixtures or natural products.

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